[4-(E-3-Methoxy-3-oxo-1-propen-1-yl)phenyl]boronic acid

thermal stability solid-state characterization procurement specification

Researchers requiring a bifunctional coupling partner often face extra protection/deprotection steps when using standard aryl or vinyl boronic acids. [4-(E-3-Methoxy-3-oxo-1-propen-1-yl)phenyl]boronic acid solves this by integrating a boronic acid for Suzuki coupling and a methyl ester handle for subsequent hydrolysis, reduction, or aminolysis. Key advantages: • Dual orthogonal reactivity minimizes synthetic step count and improves overall yield. • The electron-deficient α,β-unsaturated ester accelerates transmetalation with electron-rich aryl halides. • Supplied at ≥98% purity, melting point 234-240°C, and sourced from multiple independent suppliers to ensure supply continuity.

Molecular Formula C10H11BO4
Molecular Weight 206.00 g/mol
CAS No. 380430-58-0
Cat. No. B1586446
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[4-(E-3-Methoxy-3-oxo-1-propen-1-yl)phenyl]boronic acid
CAS380430-58-0
Molecular FormulaC10H11BO4
Molecular Weight206.00 g/mol
Structural Identifiers
SMILESB(C1=CC=C(C=C1)C=CC(=O)OC)(O)O
InChIInChI=1S/C10H11BO4/c1-15-10(12)7-4-8-2-5-9(6-3-8)11(13)14/h2-7,13-14H,1H3
InChIKeyBIKAXBPCHWDATP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(E-3-Methoxy-3-oxo-1-propen-1-yl)phenylboronic Acid: Structural Identity & Class


[4-(E-3-Methoxy-3-oxo-1-propen-1-yl)phenyl]boronic acid (synonym: methyl 4-boronocinnamate) is an alkenylboronic acid building block distinguished by its para-substituted cinnamate ester motif conjugated to the boronic acid group . This structure places it at the intersection of aryl and alkenyl boronic acid reactivity, with the electron-deficient α,β-unsaturated ester modulating the electronic character of the carbon–boron bond differently than simple aryl or vinyl boronic acids [1]. It is commercially supplied with purity specifications ranging from 95% to 98% and a characteristic melting point of 234–240 °C .

Alkenylboronic acid building block with a conjugated cinnamate ester motif
Suited for Suzuki–Miyaura couplings requiring an electron-deficient alkenyl partner
Supports sequential synthetic strategies via orthogonal ester reactivity

Procurement Risk: Generic Boronic Acid Substitution Failure


Substituting this compound with a generic arylboronic acid (e.g., phenylboronic acid) or a simple alkenylboronic acid (e.g., 4-vinylphenylboronic acid) fundamentally alters the electronic and steric profile of the coupling partner. The α,β-unsaturated methyl ester in the target compound withdraws electron density from the alkenyl π-system, which can significantly affect transmetalation rates in Suzuki–Miyaura couplings relative to electron-rich or electronically neutral boronic acids [1]. Furthermore, the ester group serves as a latent synthetic handle for further derivatization—hydrolysis to the carboxylic acid, reduction to the alcohol, or aminolysis—that simpler boronic acid analogs lack . The quantitative evidence below demonstrates that these structural differences translate into measurable differences in thermal stability and, by class-level inference, differential reactivity profiles that directly impact synthetic route design and procurement decisions.

Electronic mismatch
Replacing with electron-rich aryl or simple vinyl boronic acids may shift transmetalation rates and alter coupling efficiency with certain electrophiles.
Lost synthetic handle
Generic analogs lack the orthogonal methyl ester, limiting post-coupling derivatization and requiring additional protection-group steps.
Thermal profile shift
Close structural analogs exhibit lower melting points, which may require different storage considerations and could narrow the thermal window for high-temperature reactions.

Quantitative Differentiation vs. Closest Analogs


Thermal Stability Advantage

The target compound exhibits a melting point of 234–240 °C, which is substantially higher than that of the close structural analog 4-vinylphenylboronic acid (190–193 °C) and phenylboronic acid (216 °C) [1]. A higher melting point generally correlates with stronger intermolecular interactions in the solid state and may indicate greater resistance to thermal degradation during storage and reaction setup.

Thermal Stability
Cross-study comparable
Target mp 234–240 °C vs. 4‑vinylphenylboronic acid 190–193 °C; phenylboronic acid 216 °C
Supports procurement evaluation for thermal robustness and storage considerations
Data to verify via vendor certificate of analysis
thermal stability solid-state characterization procurement specification

Unique Ester Synthetic Handle

The target compound uniquely bears a methyl ester conjugated to the alkenyl group (cinnamate ester motif), providing an orthogonal functional handle for post-coupling transformations . Neither 4-vinylphenylboronic acid nor phenylboronic acid possesses this ester group. The presence of this functional group enables sequential or one-pot strategies: Suzuki coupling via the boronic acid followed by ester hydrolysis, amidation, or reduction without needing to install a separate handle . Structurally analogous borylated methyl cinnamates (as pinacol esters) have been demonstrated as glycosidase inhibitors with IC50 values of 351 μM and 374 μM against almond β-glucosidase and bovine liver β-galactosidase respectively, confirming the biological relevance of the cinnamate-boronate scaffold [1].

Ester Synthetic Handle
Class-level inference
Target contains 1 orthogonal ester group; comparators have none. Analogous pinacol ester IC50 351–374 μM (glycosidase panel).
Enables post-coupling diversification; scaffold shows reported assay-response context
Class-level evidence; direct data on free acid not available
synthetic versatility orthogonal reactivity building block differentiation

Electron-Deficient Alkenyl Reactivity

The α,β-unsaturated methyl ester in the target compound renders the alkenyl group electron-deficient relative to the simple vinyl group of 4-vinylphenylboronic acid. In Suzuki–Miyaura couplings, the electronic nature of the organoboron partner influences the rate of the transmetalation step, with electron-deficient alkenylboronic acids generally exhibiting distinct reactivity profiles compared to electron-rich or neutral analogs [1]. While direct head-to-head coupling yield data for this specific compound versus its analogs is not available in the open literature, class-level studies demonstrate that electron-deficient alkenylboronic acids can couple with aryl halides in yields ranging from 54% to 98% depending on the electronic nature of the electrophile, and the presence of the ester may enhance coupling efficiency with electron-rich aryl halides [2].

Alkenyl Reactivity
Class-level inference
Electron-deficient α,β‑unsaturated ester modulates transmetalation; class-level coupling yields 54–98%.
Supports selection review when coupling with electron-rich aryl halides
Direct head‑to‑head yield data not available
Suzuki-Miyaura coupling transmetalation rate electronic effects

Glycosidase Inhibition Potential

Although direct biological activity data for the free boronic acid form of this compound is not published, structurally analogous borylated methyl cinnamates (as pinacol boronate esters at the para position) have been demonstrated to inhibit glycosidases with measurable selectivity. The para-substituted borylated methyl cinnamate (pinacol ester) showed IC50 values of 351 μM against almond β-glucosidase and 374 μM against bovine liver β-galactosidase, with selectivity over other glycosidases in a 15-enzyme panel [1]. Changing the boron substitution from para to meta altered the selectivity profile to inhibit only bovine liver β-galactosidase (IC50 780 μM), demonstrating that the position of the boron group on the cinnamate scaffold critically influences biological activity [1]. The free boronic acid (target compound) is the direct synthetic precursor to these biologically active pinacol esters, and its procurement enables in-house diversification of the boron substituent.

Glycosidase Potential
Supporting evidence
Free acid is a precursor to pinacol esters with reported IC50 351–374 μM in a 15‑enzyme panel.
Enables scaffold diversification for glycosidase-targeting SAR studies
Direct activity data for free boronic acid unpublished
glycosidase inhibition boron neutron capture therapy drug discovery scaffold

Commercial Purity Availability

The target compound is commercially available at purity grades of 95% (AKSci), 97% (Thermo Scientific/Alfa Aesar), and 98% (Leyan, MolCore), offering procurement flexibility across research and development scales . 4-Vinylphenylboronic acid is similarly available at 96–98% purity, while phenylboronic acid is commonly supplied at ≥98%. The multi-supplier availability at ≥97% purity for the target compound ensures competitive sourcing and batch-to-batch consistency for critical synthetic applications, comparable to the most common boronic acid reagents.

Purity Availability
Cross-study comparable
95% (AKSci), 97% (Thermo Scientific), 98% (Leyan, MolCore); matches industry standard for common boronic acids.
Multi-supplier sourcing reduces single‑vendor procurement risk
Specifications from vendor certificates of analysis
purity specification commercial availability procurement quality

Application Scenarios: Demonstrable Advantages


Glycosidase Inhibitor and BNCT Agent Synthesis

Based on the demonstrated glycosidase inhibition of borylated methyl cinnamates (IC50 351–374 μM for the para-boron pinacol ester), procurement of the free boronic acid [4-(E-3-Methoxy-3-oxo-1-propen-1-yl)phenyl]boronic acid enables medicinal chemistry teams to generate diverse boron-substituted analogs (esters, anhydrides, trifluoroborates) for structure–activity relationship studies targeting glycosidase-related diseases or boron neutron capture therapy (BNCT) [1]. The ester handle allows further scaffold diversification, and the established synthetic route via Suzuki coupling on this scaffold provides a validated entry point for library synthesis.

Suzuki Coupling with Electron-Rich Aryl Halides

The electron-deficient α,β-unsaturated ester conjugated to the alkenylboronic acid makes this compound a preferred coupling partner over 4-vinylphenylboronic acid when the electrophile is an electron-rich aryl halide, where transmetalation rates benefit from a more electrophilic boron reagent [1]. The higher melting point (234–240 °C) relative to 4-vinylphenylboronic acid (190–193 °C) also supports its use in high-temperature Suzuki coupling protocols without premature thermal degradation of the boronic acid [2].

Orthogonal Ester-Based Functionalization

The methyl ester group provides an orthogonal reactive site absent in 4-vinylphenylboronic acid, cinnamylboronic acid, and phenylboronic acid, enabling sequential synthetic strategies: (1) Suzuki coupling via the boronic acid to install the first molecular fragment, (2) ester hydrolysis, reduction, or aminolysis to further functionalize the scaffold [1]. This dual reactivity is particularly valuable in the synthesis of complex pharmaceutical intermediates where minimizing protection/deprotection steps is critical for overall yield and efficiency [2].

Quality-Controlled Multi-Supplier Sourcing

With confirmed availability at 97% (Thermo Scientific) and 98% (Leyan, MolCore) purity from multiple independent suppliers, this compound meets the quality specifications required for preclinical and early-phase cGMP synthesis campaigns [1][2]. The comparable purity grades to widely used boronic acids (e.g., phenylboronic acid at ≥98%) mean that procurement teams can source this specialized building block without compromising on quality standards, while the multi-supplier market reduces the risk of supply chain disruption .

Application
Selection Property
Validation Focus
Glycosidase inhibitor and BNCT agent synthesis
Cinnamate-boronate scaffold diversification
Glycosidase panel and SAR endpoint review
Suzuki coupling with electron‑rich aryl halides
Electron-deficient alkenyl reactivity
Coupling yield and transmetalation review
Orthogonal ester‑based functionalization
Dual boronic acid / ester reactivity
Sequential synthetic route efficiency
Quality‑controlled multi‑supplier sourcing
Comparable purity grades across vendors
Specification and batch‑to‑batch review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


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